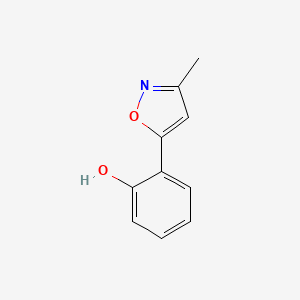
2-(3-Methylisoxazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylisoxazol-5-yl)phenol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylisoxazol-5-yl)phenol typically involves the reaction of 2-aryl-3-methylchromones with hydroxylamine. This reaction is carried out under basic conditions, often using potassium hydroxide (KOH) in methanol (MeOH) as the solvent . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods typically employ eco-friendly conditions and reagents to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylisoxazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, phenolic ethers, and esters, which can have different biological and chemical properties.
Scientific Research Applications
2-(3-Methylisoxazol-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Methylisoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent reduction in inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methylisoxazol-5-yl)phenol include other isoxazole derivatives, such as:
- 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole
- 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(3-Methylisoxazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of a phenolic group and a methylisoxazole moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
1. Anti-inflammatory Properties
Research indicates that derivatives of isoxazole, including this compound, exhibit notable anti-inflammatory effects. These compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, a study demonstrated that isoxazole derivatives can reduce the production of inflammatory mediators in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
2. Antiviral Activity
The antiviral potential of this compound has been explored in various studies. Isoxazole derivatives have shown efficacy against several viral infections by inhibiting viral replication mechanisms. For example, modifications in the isoxazole structure have been linked to enhanced activity against Coxsackievirus B3, with selectivity indices indicating strong antiviral properties .
3. Antioxidant Activity
Phenolic compounds are well-known for their antioxidant capabilities, which help mitigate oxidative stress—a factor in many chronic diseases. The antioxidant activity of this compound has been assessed using various assays, revealing its ability to scavenge free radicals effectively . This property may contribute to its protective effects against oxidative damage in cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cytokine Inhibition : The compound modulates the expression of inflammatory cytokines such as IL-6 and TNF-alpha.
- Viral Replication Interference : It disrupts the viral life cycle at different stages, particularly during the entry and replication phases.
- Antioxidant Defense : By enhancing cellular antioxidant defenses, it reduces oxidative stress markers.
Case Studies and Research Findings
A summary of key studies investigating the biological activities of this compound is presented below:
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NO2/c1-7-6-10(13-11-7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |
InChI Key |
OCKGEFRVSYLJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















